
4-Methoxy-3-(trifluoromethoxy)benzoyl chloride
Overview
Description
4-Methoxy-3-(trifluoromethoxy)benzoyl chloride is a chemical compound characterized by the presence of a benzene ring substituted with a methoxy group (-OCH₃) at the 4-position and a trifluoromethoxy group (-OCF₃) at the 3-position The benzene ring is further functionalized with a carbonyl chloride group (-COCl) at the 1-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-methoxy-3-(trifluoromethoxy)benzoic acid as the starting material.
Reaction Steps: The carboxylic acid group (-COOH) of the starting material is converted to the acyl chloride group (-COCl) through a reaction with thionyl chloride (SOCl₂) in the presence of a suitable solvent like dichloromethane (DCM) at reflux temperature.
Purification: The resulting product is purified by recrystallization or distillation to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reaction vessels to handle the reagents and solvents safely. The process is optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form derivatives such as esters or amides.
Reduction: Reduction reactions are less common but can be achieved under specific conditions to produce the corresponding alcohols or amines.
Substitution: The acyl chloride group is highly reactive and can participate in nucleophilic acyl substitution reactions with various nucleophiles like alcohols, amines, and water.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium-based reagents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as methanol (CH₃OH) and ammonia (NH₃) are typically used, often in the presence of a base like pyridine.
Major Products Formed:
Esters and Amides: Resulting from the reaction with alcohols and amines, respectively.
Alcohols and Amines: Resulting from reduction reactions.
Scientific Research Applications
4-Methoxy-3-(trifluoromethoxy)benzoyl chloride has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a reagent in biochemical assays to study enzyme activities and metabolic pathways.
Industry: It is used in the manufacture of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Methoxy-3-(trifluoromethoxy)benzoyl chloride exerts its effects depends on the specific application. In organic synthesis, it typically acts as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets and pathways involved are specific to the reactions it undergoes and the reagents used.
Comparison with Similar Compounds
4-Methoxybenzoyl chloride: Lacks the trifluoromethoxy group.
3-(Trifluoromethoxy)benzoyl chloride: Lacks the methoxy group.
4-Methoxy-3-(trifluoromethoxy)benzoic acid: The carboxylic acid derivative of the target compound.
Uniqueness: 4-Methoxy-3-(trifluoromethoxy)benzoyl chloride is unique due to the combination of both methoxy and trifluoromethoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its similar compounds.
Properties
IUPAC Name |
4-methoxy-3-(trifluoromethoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c1-15-6-3-2-5(8(10)14)4-7(6)16-9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYUFLOSGDZCMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




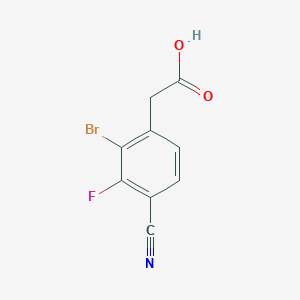

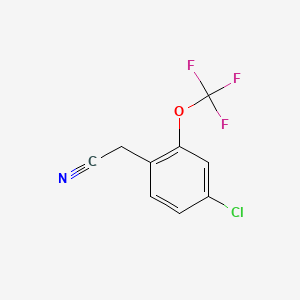
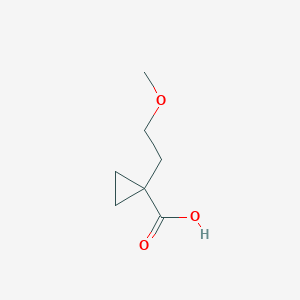
![methyl 6-(3,5-dichlorophenyl)-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1530332.png)

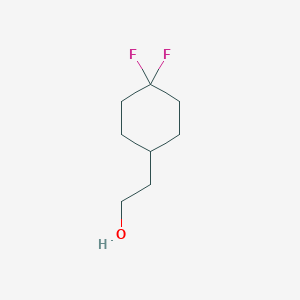
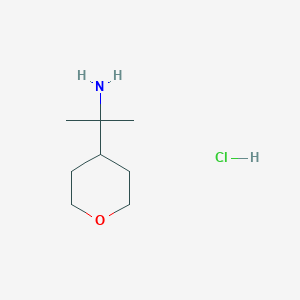
![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1530338.png)
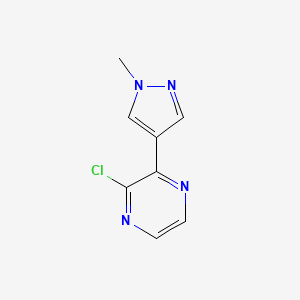
![{3-[(Methylamino)methyl]phenyl}methanesulfonamide](/img/structure/B1530340.png)

